molecular formula C26H28N4O4S B5427793 6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B5427793
M. Wt: 492.6 g/mol
InChI Key: DPZIZCJGFFWULB-KZVRHOHFSA-N
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Description

The compound “6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule. It has a molecular formula of C25H26N4O3S . The compound is part of the 1,3,4-thiadiazole family, which are known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. It includes a 1,3,4-thiadiazolo[3,2-a]pyrimidin-7-one core, which is substituted with various groups including a methoxybenzylidene group and a dimethylphenoxyethoxy group . The exact spatial arrangement of these groups would determine the compound’s three-dimensional structure and potentially its reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, were not found in the available sources . These properties could be predicted using computational chemistry methods or determined experimentally.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources . As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

Future Directions

Given the known biological activities of 1,3,4-thiadiazolo derivatives , this compound could be of interest for further study. Potential research directions could include the synthesis of related compounds, investigation of the compound’s reactivity and mechanism of action, and evaluation of its potential biological activities.

properties

IUPAC Name

(6Z)-6-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S/c1-15(2)25-29-30-23(27)20(24(31)28-26(30)35-25)13-18-7-9-21(22(14-18)32-5)34-11-10-33-19-8-6-16(3)17(4)12-19/h6-9,12-15,27H,10-11H2,1-5H3/b20-13-,27-23?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZIZCJGFFWULB-KZVRHOHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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